molecular formula C17H15N3O2 B7527926 N,N-dimethyl-3-quinoxalin-2-yloxybenzamide

N,N-dimethyl-3-quinoxalin-2-yloxybenzamide

Cat. No. B7527926
M. Wt: 293.32 g/mol
InChI Key: NPVDUWHFOOVTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-quinoxalin-2-yloxybenzamide, also known as QX-314, is a chemical compound that has been widely used in scientific research for its ability to block nerve signals. It is a quaternary ammonium derivative of lidocaine and has the potential to be used as a local anesthetic.

Mechanism of Action

N,N-dimethyl-3-quinoxalin-2-yloxybenzamide works by blocking voltage-gated sodium channels in nerve cells. These channels are responsible for the rapid depolarization of neurons, which is necessary for nerve signaling. By blocking these channels, N,N-dimethyl-3-quinoxalin-2-yloxybenzamide prevents the transmission of nerve signals and can produce a local anesthetic effect.
Biochemical and Physiological Effects:
N,N-dimethyl-3-quinoxalin-2-yloxybenzamide has been shown to produce a rapid and long-lasting block of nerve signals. It is particularly effective in blocking pain signals and has been used in animal models to study the mechanisms of pain. N,N-dimethyl-3-quinoxalin-2-yloxybenzamide has also been shown to have a low toxicity profile and does not produce the same side effects as traditional local anesthetics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide is its ability to selectively block nerve signals in sensory neurons. This makes it a useful tool for studying the mechanisms of pain and sensory perception. However, N,N-dimethyl-3-quinoxalin-2-yloxybenzamide has limited use in clinical settings as it requires the use of specialized delivery methods, such as electroporation or iontophoresis, to penetrate the cell membrane.
List of

Future Directions

1. Development of new delivery methods for N,N-dimethyl-3-quinoxalin-2-yloxybenzamide to improve its clinical utility.
2. Investigation of the potential use of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide in the treatment of chronic pain.
3. Study of the effects of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide on other types of neurons, such as motor neurons.
4. Exploration of the use of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide in combination with other drugs to enhance its effects.
5. Investigation of the potential use of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide in the treatment of other neurological disorders, such as epilepsy.
In conclusion, N,N-dimethyl-3-quinoxalin-2-yloxybenzamide is a chemical compound that has been widely used in scientific research for its ability to selectively block nerve signals in sensory neurons. It has the potential to be used as a local anesthetic and has been shown to have a low toxicity profile. N,N-dimethyl-3-quinoxalin-2-yloxybenzamide has many potential applications in the study of pain and sensory perception, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of N,N-dimethyl-3-quinoxalin-2-yloxybenzamide involves the reaction of 2,6-dimethylaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride to form N,N-dimethyl-3-quinoxalin-2-amine. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form N,N-dimethyl-3-quinoxalin-2-yloxybenzamide.

Scientific Research Applications

N,N-dimethyl-3-quinoxalin-2-yloxybenzamide has been widely used in scientific research to study the mechanisms of pain and sensory perception. It is particularly useful in studying the role of voltage-gated sodium channels in nerve signaling. N,N-dimethyl-3-quinoxalin-2-yloxybenzamide can be used to selectively block these channels in sensory neurons, which can help researchers understand the underlying mechanisms of pain and develop new treatments for chronic pain.

properties

IUPAC Name

N,N-dimethyl-3-quinoxalin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(2)17(21)12-6-5-7-13(10-12)22-16-11-18-14-8-3-4-9-15(14)19-16/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVDUWHFOOVTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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